5-Amino-2-(cyclopentyloxy)benzonitrile
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Overview
Description
5-Amino-2-(cyclopentyloxy)benzonitrile is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol . This compound is characterized by the presence of an amino group at the 5-position, a cyclopentyloxy group at the 2-position, and a nitrile group on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(cyclopentyloxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2-hydroxybenzonitrile.
Cyclopentyloxy Group Introduction: The hydroxy group is substituted with a cyclopentyloxy group using cyclopentanol and a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Amino Group Introduction: The nitrile group is then introduced through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(cyclopentyloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
5-Amino-2-(cyclopentyloxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(cyclopentyloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentyloxy group provides hydrophobic interactions, enhancing binding affinity and specificity. The nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a cyclopentyloxy group.
5-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Uniqueness
5-Amino-2-(cyclopentyloxy)benzonitrile is unique due to the presence of the cyclopentyloxy group, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-amino-2-cyclopentyloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-9-7-10(14)5-6-12(9)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPMPQMTTUODKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250226-02-8 |
Source
|
Record name | 5-amino-2-(cyclopentyloxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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